N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide, a common synthetic route involves the reaction of 2-aminophenol with 5-chloro-1,3-benzoxazole in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often utilize continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the synthesis of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve refluxing in solvents such as ethanol or dimethylformamide .
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
- 3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 5-chloro-1,3-benzoxazole moiety and the trimethoxybenzamide group contributes to its potent antimicrobial and anticancer properties .
Properties
Molecular Formula |
C24H21ClN2O6 |
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Molecular Weight |
468.9 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H21ClN2O6/c1-12-7-15(26-23(29)13-8-19(30-2)22(32-4)20(9-13)31-3)11-16(21(12)28)24-27-17-10-14(25)5-6-18(17)33-24/h5-11,28H,1-4H3,(H,26,29) |
InChI Key |
LBBPHRRPMCGVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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